4-bromo-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C19H16BrN3O2S and its molecular weight is 430.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intermolecular Interactions and Structural Analysis
Research on antipyrine-like derivatives, including compounds like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, has provided significant insights into the intermolecular interactions and structural properties of these molecules. Studies involving X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations have revealed the importance of hydrogen bonding and π-interactions in stabilizing the molecular structures. These interactions are crucial for the design and synthesis of new compounds with tailored properties for various scientific applications (Saeed et al., 2020).
Synthesis Techniques
The development of efficient synthesis methods is pivotal for the exploration of new compounds. A study on microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides highlights a cleaner, faster, and more efficient method compared to traditional thermal heating. Such techniques are vital for the rapid synthesis of compounds with potential biological or material applications (Saeed, 2009).
Antimicrobial Activity
Compounds structurally related to "4-bromo-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" have been investigated for their antimicrobial properties. For instance, novel analogs of pyrazole derivatives have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. Such studies are crucial for identifying new potential antimicrobial agents (Palkar et al., 2017).
Anticancer Applications
The design and synthesis of pyrazole derivatives as inhibitors of cell cycle kinases exemplify the potential therapeutic applications of these compounds. Ultrasound-assisted synthesis has been employed to develop new pyrazole derivatives with modest apoptotic effects in human cancer cells, highlighting the potential of these compounds in cancer therapy (Nițulescu et al., 2015).
Material Science Applications
In the realm of materials science, the synthesis of donor−acceptor copolymers incorporating thieno[3,4-b]pyrazine-based monomers demonstrates the utility of these compounds in the development of photovoltaic devices. These studies provide a basis for the exploration of similar compounds in the fabrication of organic electronics and photovoltaic materials (Zhou et al., 2010).
Mechanism of Action
Pyrazoles
are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .
Thiophenes
, on the other hand, are aromatic compounds that are often used in the synthesis of various bioactive compounds .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially leading to changes in cellular function .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S/c1-12-2-8-15(9-3-12)23-18(16-10-26(25)11-17(16)22-23)21-19(24)13-4-6-14(20)7-5-13/h2-9H,10-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURJBZHPOFEBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.